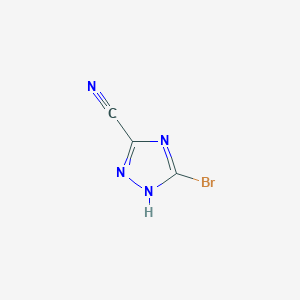

5-Bromo-1,2,4-triazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWSMKDRNSIONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-1,2,4-triazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and anticipated physical properties of 5-Bromo-1,2,4-triazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its practical application in a research and development setting.

Molecular Identity and Core Physicochemical Parameters

This compound is a substituted triazole featuring both a bromine atom and a nitrile group. These functionalities are pivotal in defining its chemical reactivity and intermolecular interactions, which in turn govern its physical properties and potential as a scaffold in drug design or as a functional material.

The fundamental identification and key computed physicochemical parameters are summarized below. These values are foundational for predicting the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1427475-12-4 | [1][2][3] |

| Molecular Formula | C₃HBrN₄ | [1][3] |

| Molecular Weight | 172.97 g/mol | [1] |

| Canonical SMILES | N#CC1=NNC(Br)=N1 | [1][3] |

| Density (calculated) | 2.20 ± 0.1 g/cm³ | |

| LogP (calculated) | 0.43888 | [1] |

| Topological Polar Surface Area (TPSA) | 65.36 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Chemical Structure and Tautomerism

The structural representation of this compound is crucial for understanding its properties. The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, which can influence its interaction with biological targets and its crystalline structure.

Caption: Chemical structure of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile.

Experimentally Determined and Predicted Physical State

Melting Point Determination: A Protocol

The melting point is a critical parameter for assessing the purity of a crystalline solid. The following protocol outlines the standard procedure for its determination using a capillary melting point apparatus.

Methodology: Capillary Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Profile: An Experimental Approach

The solubility of this compound in various solvents is a key determinant for its application in solution-phase reactions, purification, and formulation. A systematic approach to determining its solubility is outlined below.

Protocol: Qualitative and Quantitative Solubility Assessment

-

Qualitative Assessment:

-

To a series of vials, add approximately 1-2 mg of the compound.

-

Add 0.5 mL of a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Observe the dissolution at room temperature with agitation. Classify as soluble, partially soluble, or insoluble.

-

-

Quantitative Assessment (for solvents showing good solubility):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

-

Stir the mixture at a constant temperature until equilibrium is reached (typically 24 hours).

-

Filter the solution to remove undissolved solid.

-

Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the concentration.

-

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not publicly available, the following sections describe the expected spectral features based on its structure and general knowledge of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A broad singlet in the downfield region (typically δ 13-15 ppm) is expected for the N-H proton of the triazole ring, which is exchangeable with D₂O.

-

¹³C NMR: Characteristic signals would include those for the two distinct carbon atoms of the triazole ring, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity. A signal for the nitrile carbon would also be present in a characteristic region of the spectrum.

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring.

-

C≡N Stretch: A sharp, intense absorption band around 2230-2260 cm⁻¹ characteristic of the nitrile group.

-

C=N and N=N Stretches: Absorptions in the fingerprint region (1400-1650 cm⁻¹) corresponding to the stretching vibrations within the triazole ring.

Mass Spectrometry (MS)

-

The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (172.97 g/mol ).

-

A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks) would be a definitive feature.

Safety and Handling

Based on the hazard statements provided by chemical suppliers, this compound should be handled with care.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

An In-Depth Technical Guide to 5-Bromo-1,2,4-triazole-3-carbonitrile (CAS: 1427475-12-4): A Versatile Scaffold for Drug Discovery

Introduction

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an ideal component in the design of novel therapeutics, including well-established antifungal, antiviral, and anticancer drugs.[1][4]

This technical guide focuses on a particularly valuable derivative: 5-Bromo-1,2,4-triazole-3-carbonitrile (CAS No. 1427475-12-4). This molecule is not merely another heterocyclic compound; it is a strategically designed synthetic building block. The convergence of three distinct functional groups—the stable 1,2,4-triazole core, a synthetically versatile bromine atom, and a readily transformable carbonitrile group—renders it an exceptionally powerful tool for researchers in drug development. This guide will provide an in-depth analysis of its properties, reactivity, and strategic applications, offering field-proven insights into maximizing its potential in medicinal chemistry programs.

Section 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is typically supplied as a white to off-white powder with a high degree of purity, essential for reproducible synthetic outcomes.[5]

Key Properties

The fundamental properties of this compound are summarized below. Adherence to recommended storage conditions, particularly under an inert atmosphere and at low temperatures, is critical to prevent degradation and ensure long-term viability.[6]

| Property | Value | Source(s) |

| CAS Number | 1427475-12-4 | [5][6][7][8] |

| Molecular Formula | C₃HBrN₄ | [6][7] |

| Molecular Weight | 172.97 g/mol | [6][7] |

| Synonym | 5-Bromo-1H-1,2,4-triazole-3-carbonitrile | [7] |

| Appearance | White powder | [5] |

| Typical Purity | ≥97% | [7] |

| SMILES | N#CC1=NNC(Br)=N1 | [6][7][9] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [6] |

Computational Data for In Silico Modeling

Computational parameters are invaluable for predicting a molecule's behavior in biological systems (e.g., membrane permeability, solubility) and for guiding library design.

| Parameter | Value | Significance | Source |

| Topological Polar Surface Area (TPSA) | 65.36 Ų | Predicts drug transport properties. A value < 140 Ų is often associated with good cell permeability. | [7] |

| LogP | 0.43888 | Measures lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. | [7] |

| Hydrogen Bond Acceptors | 3 | Indicates potential for forming hydrogen bonds with biological targets. | [7] |

| Hydrogen Bond Donors | 1 | The N-H proton of the triazole ring can act as a crucial hydrogen bond donor. | [7] |

Structural Confirmation: A Self-Validating Protocol

Before use, the identity and purity of the starting material must be unequivocally confirmed. This protocol serves as a self-validating system to prevent downstream failures. While specific spectral data is supplier-dependent, the following methods are standard for characterization.[6]

Step-by-Step Protocol for Quality Control:

-

Visual Inspection: Confirm the material is a white to off-white powder, free of discoloration or foreign matter.

-

Mass Spectrometry (LC-MS):

-

Prepare a dilute solution in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Inject into an LC-MS system.

-

Expected Result: Observe a major peak corresponding to the molecular ion. For ESI+, look for [M+H]⁺ at m/z ≈ 173.98 and [M+Na]⁺ at m/z ≈ 195.96. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be clearly visible as two peaks of nearly equal intensity separated by 2 Da. This bromine signature is a critical confirmation point.

-

-

Proton NMR (¹H NMR):

-

Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆).

-

Expected Result: The spectrum should be simple, showing primarily a broad singlet in the downfield region (typically >14 ppm) corresponding to the N-H proton of the triazole ring. The absence of other signals in the aliphatic or aromatic regions confirms the lack of organic impurities.

-

-

Purity Analysis (HPLC):

-

Develop a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient).

-

Expected Result: A single major peak should account for >97% of the total integrated area, confirming the purity specified by the supplier.

-

Caption: Chemical structure and key identifiers.

Section 2: Synthetic Strategy and Reactivity

The true power of this compound lies in its predictable and versatile reactivity, which allows for controlled, stepwise elaboration into complex target molecules.

Proposed Synthesis

While specific proprietary synthesis routes may vary, a plausible pathway can be constructed based on established 1,2,4-triazole synthesis methodologies, such as modifications of the Pellizzari or Einhorn-Brunner reactions.[10][11] A hypothetical, yet chemically robust, approach is outlined below. The causality for this approach is the use of readily available starting materials and a cyclization reaction that is known to be efficient for forming the triazole ring.

Caption: Plausible synthetic pathway to the target molecule.

Experimental Causality:

-

Step 1 (Condensation): The reaction between an activated carbonyl precursor and a nitrogenous compound like cyanogen bromide forms a linear intermediate. The choice of solvent and base is critical to promote nucleophilic attack while preventing side reactions.

-

Step 2 (Cyclization): Heating in the presence of a base facilitates an intramolecular cyclization. The base deprotonates a nitrogen atom, which then attacks the cyano group to form the stable 5-membered triazole ring.

-

Step 3 (Bromination): Conversion of the hydroxyl group (or its keto tautomer) to a bromide is a standard transformation. A strong brominating agent like phosphorus oxybromide (POBr₃) is effective for this purpose, as it activates the oxygen for substitution.

The Trifecta of Reactivity: A Medicinal Chemist's Toolkit

The molecule's design provides three orthogonal points for chemical modification. This allows for the systematic exploration of chemical space, a core activity in lead optimization.

-

The Bromo Group (Position 5): This is the primary handle for diversification via cross-coupling chemistry. As a good leaving group on an electron-deficient aromatic ring, it readily participates in reactions like:

-

Suzuki Coupling: To introduce aryl or heteroaryl groups, crucial for modulating properties like target binding, solubility, and metabolic stability.

-

Sonogashira Coupling: To install alkynes, which can serve as rigid linkers or be further functionalized.

-

Buchwald-Hartwig Amination: To form C-N bonds, introducing primary or secondary amines that can act as key pharmacophoric features or improve solubility.

-

Stille Coupling: To add organotin-derived fragments.

-

-

The Nitrile Group (Position 3): The carbonitrile is a versatile functional group that can be transformed into other key moieties:

-

Hydrolysis: Can be converted to a carboxylic acid (under harsh acidic or basic conditions) or an amide (under controlled hydration). Amides and carboxylic acids are excellent hydrogen bond donors/acceptors and are common in drug structures.

-

Reduction: Can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation). This introduces a basic center, often used to improve solubility through salt formation.

-

Cycloaddition: Can react with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids.

-

-

The Triazole N-H (Position 1): The acidic proton on the triazole ring can be deprotonated and alkylated or acylated.

-

N-Alkylation: Reaction with alkyl halides under basic conditions allows for the introduction of various alkyl or benzyl groups. This is a common strategy to block a metabolic site, fine-tune lipophilicity, or explore additional binding pockets in a target protein.

-

Caption: Synthetic utility showing diversification pathways.

Section 3: Strategic Application in Drug Discovery

The utility of this scaffold is best illustrated by its application within a typical drug discovery workflow. Its structure is ideal for creating diverse chemical libraries for high-throughput screening (HTS) and subsequent hit-to-lead optimization.

Workflow: From Scaffold to Lead Candidate

A rational drug discovery program can leverage this molecule as a starting point to rapidly generate and test new chemical entities.

Caption: Drug discovery workflow using the scaffold.

Causality in the Workflow:

-

Scaffold Choice: The 1,2,4-triazole core is chosen for its proven track record in approved drugs and favorable drug-like properties.[1][4]

-

Library Synthesis: The bromo group is targeted first for parallel synthesis because cross-coupling reactions are robust and compatible with a wide range of building blocks, allowing for the rapid creation of hundreds of diverse analogs.

-

Hit-to-Lead (SAR): Once initial "hits" are identified from screening, the nitrile and N-H positions are modified. This is a more focused effort to understand which structural changes improve potency and selectivity. For example, converting the nitrile to an amide might introduce a key hydrogen bond with the target protein, dramatically increasing binding affinity.

Section 4: Safety, Handling, and Disposal

Scientific integrity demands a commitment to safety. This compound is classified with GHS07, indicating it requires careful handling.[7][9]

Hazard Statements:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Standard Operating Protocol for Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves (double-gloving is recommended).

-

Wear a properly buttoned lab coat.

-

Wear ANSI-approved safety glasses with side shields or chemical splash goggles.[12]

-

-

Weighing and Dispensing:

-

Dispense solids carefully to minimize dust generation.

-

Use anti-static weigh boats or paper.

-

Clean any spills on the balance immediately with a damp cloth.

-

-

In Case of Exposure:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

-

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Conclusion

This compound is far more than a simple chemical. It is a high-potential asset for discovery research, embodying the principles of modern medicinal chemistry. Its stable, pharmacologically relevant core is decorated with functional groups that provide a logical and efficient roadmap for synthetic exploration. By understanding and leveraging the distinct reactivity of the bromo, nitrile, and triazole N-H positions, researchers and drug development professionals can significantly accelerate the journey from a promising scaffold to a potential preclinical candidate.

References

-

LookChem. This compound CAS NO.1427475-12-4. [Link]

-

MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]

-

Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

-

ISRES Publishing. synthesis of 1,2,4 triazole compounds. [Link]

-

PubChemLite. 5-bromo-1,3-dimethyl-1h-1,2,4-triazole. [Link]

-

ResearchGate. (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). [Link]

-

ResearchGate. (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

-

Royal Society of Chemistry. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

-

PharmaTutor. A Comprehensive review on 1, 2,4 Triazole. [Link]

-

National Institutes of Health (NIH). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

-

International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

National Institutes of Health (NIH). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

Columbus Chemical Industries, Inc. 1,2,4-Triazole 5907 - SAFETY DATA SHEET. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. ijsr.net [ijsr.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.1427475-12-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. 1427475-12-4|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound,1427475-12-4-Amadis Chemical [amadischem.com]

- 9. achmem.com [achmem.com]

- 10. researchgate.net [researchgate.net]

- 11. isres.org [isres.org]

- 12. columbuschemical.com [columbuschemical.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,2,4-triazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and reliable synthetic pathway to 5-Bromo-1,2,4-triazole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the formation of the precursor, 3-amino-1H-1,2,4-triazole-5-carbonitrile, followed by a Sandmeyer-type bromination. This document delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and critical process parameters to ensure successful and reproducible outcomes.

Introduction

The 1,2,4-triazole scaffold is a privileged motif in a vast array of pharmaceutical agents due to its unique electronic properties and ability to engage in various biological interactions. The introduction of a bromo substituent and a cyano group at the C5 and C3 positions, respectively, of the triazole ring furnishes a highly versatile intermediate, this compound. The bromo group serves as a convenient handle for further functionalization via cross-coupling reactions, while the cyano group can be transformed into other functionalities or participate in cycloaddition reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies 3-amino-1H-1,2,4-triazole-5-carbonitrile as a key precursor. The transformation of the amino group to the bromo functionality can be efficiently achieved through a Sandmeyer reaction, a cornerstone of aromatic and heteroaromatic chemistry for the conversion of primary amines to various substituents via a diazonium salt intermediate.

Part 1: Synthesis of 3-Amino-1H-1,2,4-triazole-5-carbonitrile

The synthesis of the aminotriazole precursor can be accomplished through the cyclocondensation of hydrazine with a cyanogen equivalent. This reaction proceeds via the formation of an intermediate that subsequently cyclizes to form the stable 1,2,4-triazole ring.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of hydrazine on a cyanogen source, leading to the formation of an aminoguanidine-like intermediate. Subsequent intramolecular cyclization, driven by the formation of the aromatic triazole ring, and dehydration yields the desired 3-amino-1H-1,2,4-triazole-5-carbonitrile.

Detailed Experimental Protocol

Materials:

-

Hydrazine hydrate

-

Cyanogen bromide (or a suitable cyanogen equivalent)

-

Solvent (e.g., ethanol, isopropanol)

-

Base (e.g., sodium carbonate, potassium carbonate)

Procedure:

-

In a well-ventilated fume hood, a solution of hydrazine hydrate in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The cyanogen source is added portion-wise to the hydrazine solution at a controlled temperature, typically with cooling in an ice bath to manage the exothermicity of the reaction.

-

After the addition is complete, a base is added to the reaction mixture.

-

The mixture is then heated to reflux for a specified period, typically several hours, to drive the cyclization to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system to afford pure 3-amino-1H-1,2,4-triazole-5-carbonitrile.

Table 1: Typical Reaction Parameters for Precursor Synthesis

| Parameter | Value |

| Reactants | Hydrazine hydrate, Cyanogen source |

| Solvent | Ethanol |

| Base | Potassium Carbonate |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Purification | Recrystallization |

Part 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic and heteroaromatic amines into a variety of functional groups, including halides.[1][2][3] This transformation proceeds via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) or copper(II) salt.

Reaction Mechanism

The Sandmeyer reaction is believed to proceed through a radical mechanism.[4] The first step is the diazotization of the primary amino group of 3-amino-1H-1,2,4-triazole-5-carbonitrile using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, or by using an alkyl nitrite such as tert-butyl nitrite.[2] This forms a triazole diazonium salt. In the presence of a copper(I) or copper(II) bromide catalyst, the diazonium salt undergoes a single-electron transfer to generate a triazolyl radical with the loss of nitrogen gas. This radical then abstracts a bromine atom from the copper bromide species to yield the final product, this compound, and regenerates the copper catalyst.

Detailed Experimental Protocol

Materials:

-

3-Amino-1H-1,2,4-triazole-5-carbonitrile

-

tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO2)

-

Copper(II) bromide (CuBr2) or Copper(I) bromide (CuBr)

-

Acetonitrile (ACN) or another suitable aprotic solvent

-

Hydrobromic acid (HBr, if using NaNO2)

Procedure using tert-Butyl Nitrite:

-

To a stirred suspension of 3-amino-1H-1,2,4-triazole-5-carbonitrile and copper(II) bromide in acetonitrile at 0-5 °C, tert-butyl nitrite is added dropwise.[5]

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified duration, typically 1-2 hours. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Procedure using Sodium Nitrite:

-

3-Amino-1H-1,2,4-triazole-5-carbonitrile is dissolved or suspended in aqueous hydrobromic acid at a low temperature (0-5 °C).

-

A solution of sodium nitrite in water is added dropwise to the mixture, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred for a short period at low temperature to ensure complete formation of the diazonium salt.

-

This cold diazonium salt solution is then added to a solution or suspension of copper(I) bromide in aqueous hydrobromic acid.

-

The reaction mixture is then warmed to room temperature or gently heated to facilitate the decomposition of the diazonium salt and formation of the bromo-triazole.

-

Work-up and purification are carried out as described in the tert-butyl nitrite procedure.

Table 2: Typical Reaction Parameters for Sandmeyer Bromination

| Parameter | tert-Butyl Nitrite Method | Sodium Nitrite Method |

| Diazotizing Agent | tert-Butyl nitrite | Sodium nitrite |

| Brominating Agent | Copper(II) bromide | Copper(I) bromide |

| Solvent | Acetonitrile | Water/Hydrobromic acid |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature/Gentle Heat |

| Reaction Time | 1-2 hours | 1-3 hours |

| Purification | Column Chromatography | Column Chromatography |

Safety Considerations

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Cyanogen bromide is highly toxic and should be handled with extreme caution in a fume hood with appropriate PPE.

-

Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

Hydrobromic acid is corrosive. Handle with care and appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the well-established methodologies of triazole ring formation and Sandmeyer bromination. By carefully controlling the reaction parameters and adhering to safety protocols, researchers can efficiently produce this valuable intermediate for applications in medicinal chemistry and the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists in the field.

References

- Diazotization-bromination of aromatic amines using polymer-supported nitrite ion promoted by cuprous bromide in w

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Molecular Diversity, 26(4), 2533–2554.

- Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.

- 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. (n.d.). Advanced ChemBlocks.

- Sandmeyer Reaction (Ar-NH2 to Ar-Br). (n.d.). Common Organic Chemistry.

- Process for preparing 3-amino-1,2,4-triazole. (1986).

- Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2009).

- 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile. (n.d.). Sigma-Aldrich.

- 3-amino-1h-1,2,4-triazole. (n.d.). Organic Syntheses Procedure.

- Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.

- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). Molecules, 29(6), 1343.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). RSC Advances, 8(63), 36137–36146.

- Synthesis of 3-Azido-5-amino-1,2,4-triazole. (2013). RSC Advances, 3(44), 21405.

Sources

- 1. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]

5-Bromo-1,2,4-triazole-3-carbonitrile IUPAC name and structure

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazole-3-carbonitrile: Synthesis, Properties, and Applications

Abstract

5-Bromo-1H-1,2,4-triazole-3-carbonitrile is a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its unique structural arrangement, featuring a reactive bromo substituent and a versatile nitrile group on the 1,2,4-triazole scaffold, makes it a highly valuable intermediate for the synthesis of diverse molecular entities. The 1,2,4-triazole core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in various biological interactions.[1][2] This guide provides a comprehensive technical overview of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile, covering its formal nomenclature and structure, a representative synthetic protocol, key physicochemical and spectroscopic properties, characteristic reactivity, and its applications as a building block in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their research endeavors.

Nomenclature and Structural Elucidation

IUPAC Name and Tautomerism

The formally correct IUPAC name for the compound is 5-Bromo-1H-1,2,4-triazole-3-carbonitrile . The "1H" designation is crucial as it specifies the tautomeric form where the proton resides on the nitrogen atom at position 1 of the triazole ring. Like many nitrogen-containing heterocycles, 1,2,4-triazoles can exist in different tautomeric forms.[3] While the 1H-tautomer is commonly depicted, the existence of other tautomers (e.g., 2H and 4H) in equilibrium should be considered, as the position of the proton can influence the molecule's reactivity and biological interactions.

Chemical Structure and Key Identifiers

The molecular structure consists of a five-membered 1,2,4-triazole ring substituted with a bromine atom at position 5 and a nitrile group (-C≡N) at position 3.

Structure:

Key Identifiers:

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 1427475-12-4 | [4][5][6] |

| Molecular Formula | C₃HBrN₄ | [4][6] |

| Molecular Weight | 172.97 g/mol | [4][5] |

| SMILES | N#CC1=NNC(Br)=N1 | [4][5][7] |

| InChI Key | InChI=1S/C3HBrN4/c4-3-5-6-2(1-7)8-3/h(H,5,6,8) | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been computationally predicted and aggregated from chemical supplier databases.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 65.36 Ų | [4] |

| Predicted LogP (XLogP3) | 0.4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 0 | [4] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [5] |

Synthesis and Purification

Representative Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis beginning from a commercially available starting material. This workflow represents a standard approach in heterocyclic chemistry.

Caption: Representative synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a conceptual, self-validating system based on established chemical transformations for this class of compounds.[10]

Step 1: Synthesis of 4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carbonitrile

-

Rationale: This step creates the core triazole ring with the necessary functional groups or their precursors. Starting with a thio-substituted triazole is a common strategy.

-

To a stirred solution of thiocarbohydrazide (1.0 eq) in an appropriate solvent like ethanol, add cyanogen bromide (1.0 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the triazole-thiol intermediate.

Step 2: Synthesis of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile

-

Rationale: This step involves a Sandmeyer-type diazotization of the amino group followed by displacement with bromide, and a subsequent bromination at the 5-position. A more direct approach is oxidative bromination which replaces the thiol group with a bromine.

-

Suspend the 5-thioxo-1,2,4-triazole intermediate (1.0 eq) in an aqueous solution of acetic acid.

-

Cool the suspension to 0-5°C in an ice bath.

-

Add a solution of bromine (2.0-2.5 eq) in acetic acid dropwise to the stirred suspension. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature for 12-18 hours.

-

Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-1H-1,2,4-triazole-3-carbonitrile. The final structure and purity should be confirmed by NMR and Mass Spectrometry.

Spectroscopic and Analytical Profile

Spectroscopic data is essential for the structural confirmation and quality control of the synthesized compound. The following table summarizes the expected characteristic signals.

| Spectroscopy | Expected Observations |

| ¹H NMR | A broad singlet in the downfield region (δ 13-15 ppm) corresponding to the N-H proton of the triazole ring. The chemical shift can vary with solvent and concentration. |

| ¹³C NMR | Three distinct signals are expected: one for the nitrile carbon (δ ~110-120 ppm), and two for the triazole ring carbons (C3 and C5), expected in the range of δ ~140-160 ppm. |

| IR (cm⁻¹) | - Sharp, strong absorption band around 2230-2260 cm⁻¹ for the C≡N stretch. - Broad absorption band around 3100-3300 cm⁻¹ for the N-H stretch. - Peaks in the 1400-1600 cm⁻¹ region for C=N and N=N stretching within the ring.[3] |

| Mass Spec (MS) | The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 172 and 174. |

Chemical Reactivity and Derivative Synthesis

The synthetic utility of 5-Bromo-1H-1,2,4-triazole-3-carbonitrile stems from its two primary reactive sites: the C5-bromo substituent and the C3-nitrile group.

Nucleophilic Aromatic Substitution (SₙAr) at the C5-Position

The bromine atom at the C5 position is an excellent leaving group, making the compound a prime substrate for SₙAr reactions. This allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 5-substituted-1,2,4-triazole-3-carbonitriles. This is a cornerstone reaction for using this molecule as a scaffold in drug discovery.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (5-Bromo-1H-1,2,4-triazole-3-carboxylic acid), which can then be used in amide coupling reactions.

-

Reduction: Reduction of the nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) yields an aminomethyl group, providing a basic center and a point for further derivatization.

-

Cycloadditions: The nitrile can participate in cycloaddition reactions to form other heterocyclic systems, such as tetrazoles.

Key Reactivity Pathways

The following diagram illustrates the primary synthetic transformations possible with this building block.

Caption: Major reaction pathways for derivatizing the title compound.

Applications in Medicinal Chemistry and Materials Science

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its favorable metabolic properties and its ability to act as a hydrogen bond donor and acceptor.[1][11]

-

Anticancer Agents: Many 1,2,4-triazole derivatives exhibit potent anticancer activity.[2] The FDA-approved aromatase inhibitors letrozole and anastrozole, used in breast cancer therapy, feature the 1,2,4-triazole ring.[2] 5-Bromo-1H-1,2,4-triazole-3-carbonitrile serves as an ideal starting point for synthesizing analogs of these drugs or novel kinase inhibitors.

-

Antimicrobial and Antifungal Agents: The triazole scaffold is famously present in antifungal drugs like fluconazole and itraconazole.[9] The ability to easily diversify the 5-position of the ring allows for the rapid generation of compound libraries to screen for new antibacterial and antifungal leads to combat growing drug resistance.[1]

-

Antiviral and Antitubercular Agents: Derivatives of 1,2,4-triazole have shown promise as antiviral (e.g., Ribavirin) and antitubercular agents.[1][12] The title compound provides a platform for creating novel agents in these therapeutic areas.

-

Materials Science: Nitrogen-rich heterocyclic compounds are of interest in the development of energetic materials and as ligands in coordination chemistry. The functional handles on this molecule allow for its incorporation into larger polymer or metal-organic frameworks.

Conclusion

5-Bromo-1H-1,2,4-triazole-3-carbonitrile is a synthetically versatile and highly valuable building block for chemical research. Its well-defined structure, coupled with the distinct reactivity of its bromo and nitrile functional groups, provides a robust platform for the development of novel compounds. Its direct lineage to the 1,2,4-triazole core, a scaffold with proven success in clinical therapeutics, underscores its immense potential for application in medicinal chemistry and drug discovery programs aimed at developing next-generation anticancer, antimicrobial, and antiviral agents.

References

-

This compound. Chemsrc. [Link]

-

This compound. Sinfoo Biotech. [Link]

-

Popiolek, R., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

-

5-bromo-3-fluoro-1H-1,2,4-triazole. ChemSynthesis. [Link]

-

Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

1,2,4-Triazole. Wikipedia. [Link]

-

Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]

-

1H-1,2,4-Triazole, 3-bromo-5-methyl-. PubChem. [Link]

-

5-bromo-1,3-dimethyl-1h-1,2,4-triazole. PubChemLite. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health (NIH). [Link]

-

Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health (NIH). [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Royal Society of Chemistry. [Link]

-

Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ResearchGate. [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. PubMed. [Link]

-

A Comprehensive review on 1, 2,4 Triazole. ResearchGate. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]

Sources

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. chemscene.com [chemscene.com]

- 5. 1427475-12-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound,(CAS# 1427475-12-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. achmem.com [achmem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1,2,4-triazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Bromo-1,2,4-triazole-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 5-position, activated by the electron-withdrawing nature of the triazole ring and the adjacent cyano group, renders it a highly valuable precursor for a variety of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of this bromine atom, focusing on its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental design, and present detailed protocols for key reactions, thereby equipping researchers with the knowledge to effectively utilize this powerful synthetic intermediate.

Introduction: The Strategic Importance of this compound

Nitrogen-rich heterocycles are foundational scaffolds in modern drug discovery, with the 1,2,4-triazole core being a prominent "privileged structure." This moiety is present in a wide array of approved therapeutic agents, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups. The subject of this guide, this compound (CAS No. 1427475-12-4), combines this valuable core with a strategically positioned reactive handle—the bromine atom—and a synthetically versatile cyano group.

The electron-deficient nature of the 1,2,4-triazole ring, further accentuated by the inductive effect of the nitrile group at the 3-position, significantly activates the C5-Br bond towards both nucleophilic attack and oxidative addition in catalytic cycles. This heightened reactivity makes it an ideal substrate for constructing diverse molecular architectures, enabling the exploration of novel chemical space in drug development programs and the synthesis of advanced functional materials. This guide will explore the key reaction pathways that leverage the unique reactivity of this bromine atom.

Core Reactivity: A Tale of Two Pathways

The bromine atom in this compound is primarily exploited through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between these pathways is dictated by the desired bond formation (C-N, C-S, C-O vs. C-C) and the nature of the coupling partner.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Triazoles

The inherent electron deficiency of the 1,2,4-triazole ring facilitates the attack of nucleophiles at the carbon bearing the bromine atom. This reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination pathway involving a transient, negatively charged Meisenheimer-like intermediate. The presence of the electron-withdrawing nitrile group further stabilizes this intermediate, thereby promoting the reaction.

Common nucleophiles that can effectively displace the bromide ion include:

-

Amines (R-NH₂): The reaction with primary and secondary amines provides a direct route to 5-amino-1,2,4-triazole-3-carbonitrile derivatives. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems and are of interest for their potential biological activities.

-

Thiols (R-SH): Thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of 5-thioether-substituted 1,2,4-triazoles. This transformation is particularly useful in the design of enzyme inhibitors where a sulfur linkage can mimic natural substrates or interact with active site residues.

-

Hydrazines (R-NHNH₂): The displacement of bromine by hydrazine is a key step in the synthesis of energetic materials and other highly functionalized nitrogen-rich compounds. For instance, the reaction of 5-bromo-3-nitro-1,2,4-triazole with hydrazine is a critical step in producing 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a precursor to thermally stable energetic compounds.[1]

Experimental Insight: The choice of base and solvent is critical for successful SNAr reactions. A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often employed to deprotonate the nucleophile without competing in the substitution. Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the cationic counter-ion of the nucleophile and facilitate the reaction.

Diagram: Nucleophilic Aromatic Substitution Pathway

Caption: Generalized SNAr pathway on the 5-bromo-1,2,4-triazole core.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The C-Br bond in this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis. These reactions offer a powerful and versatile toolkit for creating complex molecular architectures with high precision and functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This reaction is particularly valuable for synthesizing bi-aryl and hetero-bi-aryl structures, which are common motifs in pharmaceuticals.

General Reaction Scheme:

Experimental Considerations:

-

Palladium Catalyst: A range of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The selection of the ligand is crucial and often requires optimization.[2][3][4]

-

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step.[2][4]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically used.[2][3][4]

-

Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[2][5]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[6] It offers a significant advantage over classical methods, such as the Ullmann condensation, due to its milder reaction conditions and broader substrate scope. This reaction is instrumental in synthesizing a wide range of N-arylated heterocycles.

General Reaction Scheme:

Key Experimental Parameters:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is critical for achieving high catalytic activity.[7]

-

Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LiHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle.[7]

-

Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are commonly used.

The Buchwald-Hartwig amination is particularly useful for coupling with a diverse range of amines, including primary and secondary alkylamines and anilines, providing access to a vast library of functionalized 1,2,4-triazoles.[6][7]

Experimental Protocols: A Practical Guide

The following protocols are representative examples based on established methodologies for similar bromo-heterocyclic systems. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

K₂CO₃ (2.0 equivalents)

-

Dioxane and water (4:1 v/v)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the vessel with nitrogen or argon three times.

-

Add the dioxane/water solvent mixture via syringe, followed by the addition of Pd(PPh₃)₄.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

| Entry | Arylboronic Acid | Typical Yield |

| 1 | Phenylboronic acid | 75-90% |

| 2 | 4-Methoxyphenylboronic acid | 80-95% |

| 3 | 3-Pyridylboronic acid | 60-80% |

Table 1: Representative yields for Suzuki-Miyaura coupling with this compound based on analogous systems.

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (0.02 equivalents)

-

XPhos (0.08 equivalents)

-

NaOt-Bu (1.4 equivalents)

-

Anhydrous, deoxygenated toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction vessel.

-

Add the anhydrous, deoxygenated toluene, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture to 90-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

| Entry | Amine | Typical Yield |

| 1 | Morpholine | 85-95% |

| 2 | Aniline | 70-85% |

| 3 | Benzylamine | 80-90% |

Table 2: Representative yields for Buchwald-Hartwig amination with this compound based on analogous systems.

Applications in Drug Discovery and Beyond

The derivatives of this compound are of significant interest in drug discovery. The ability to readily introduce diverse substituents at the 5-position allows for the systematic exploration of structure-activity relationships (SAR). For example, the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling can lead to novel kinase inhibitors, while the installation of different amino groups through Buchwald-Hartwig amination can generate compounds with potential antimicrobial or antiviral activities.

The 1,2,4-triazole nucleus is a known pharmacophore in a number of clinically used drugs, and the functionalization of this scaffold continues to be a fruitful area of research. The cyano group at the 3-position can also be further elaborated, for instance, through hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding the chemical diversity accessible from this versatile starting material.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. The reactivity of its bromine atom, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides chemists with a robust platform for molecular construction. A thorough understanding of the principles and experimental nuances outlined in this guide will enable researchers in academia and industry to fully exploit the synthetic potential of this valuable intermediate in their pursuit of novel therapeutics and advanced materials.

References

- 1. This compound | CAS#:1427475-12-4 | Chemsrc [chemsrc.com]

- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 3. researchgate.net [researchgate.net]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

spectroscopic data for 5-Bromo-1,2,4-triazole-3-carbonitrile (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1,2,4-triazole-3-carbonitrile

Introduction

This compound is a heterocyclic compound with the molecular formula C₃HBrN₄ and a molecular weight of approximately 172.97 g/mol .[1][2][3] Its structure features a 1,2,4-triazole ring substituted with a bromine atom and a nitrile group. The unique combination of a halogen, a cyano group, and a nitrogen-rich aromatic ring makes this molecule a potentially valuable building block in medicinal chemistry and materials science. Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4]

The precise structural elucidation and purity assessment of such novel compounds are paramount for their application in any scientific endeavor, particularly in drug development where unambiguous characterization is a regulatory requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. While experimentally obtained spectra for this specific molecule are not widely published, this guide will present predicted data based on the known spectroscopic behavior of analogous structures, providing a robust framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

Experimental Protocol: NMR Analysis

A standard protocol for NMR analysis of a novel heterocyclic compound would involve the following steps:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for triazoles due to its ability to dissolve polar compounds and to slow down the exchange of N-H protons, making them more readily observable.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup and Data Acquisition:

-

The analysis would be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups, although this is not strictly necessary for this simple molecule.

-

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, dissolved in DMSO-d₆.

| ¹H NMR Data | |

| Predicted Chemical Shift (ppm) | Assignment & Rationale |

| ~14.0 - 15.0 (broad singlet, 1H) | N-H proton of the triazole ring. The significant downfield shift is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding. The broadness is characteristic of exchangeable protons.[6] |

| ¹³C NMR Data | |

| Predicted Chemical Shift (ppm) | Assignment & Rationale |

| ~145-150 | C5-Br. The carbon atom attached to the electronegative bromine atom is expected to be deshielded and appear downfield. |

| ~135-140 | C3-CN. The carbon atom attached to the nitrile group will also be deshielded. |

| ~115-120 | -C≡N. The carbon of the nitrile group typically appears in this region. |

Interpretation of NMR Data

The ¹H NMR spectrum is expected to be very simple, showing only a single, broad signal for the N-H proton. The absence of any other proton signals would confirm the substitution pattern of the triazole ring. The position of this N-H signal can be sensitive to concentration and temperature. Its identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal should disappear due to proton-deuterium exchange.

The ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the two carbons of the triazole ring and the one carbon of the nitrile group. The specific chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile substituents. The predicted downfield shifts for the ring carbons are consistent with their presence in an electron-deficient aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would provide clear evidence for the N-H, C≡N, and triazole ring functionalities.

Experimental Protocol: FTIR Analysis

For a solid sample like this, the KBr pellet method is a common and reliable technique for obtaining a high-quality IR spectrum.

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be ground until it is a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Data

The following table lists the predicted characteristic absorption bands for this compound.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode & Assignment |

| ~3100 - 3300 (broad) | N-H stretching vibration of the triazole ring.[7] |

| ~2230 - 2260 (sharp, medium) | C≡N stretching vibration of the nitrile group. |

| ~1550 - 1620 | C=N stretching vibrations within the triazole ring.[7] |

| ~1300 - 1400 | C-N stretching vibrations of the triazole ring.[5] |

| Below 700 | C-Br stretching vibration. |

Interpretation of IR Data

The IR spectrum will provide several key pieces of information to confirm the structure. A broad absorption in the high-frequency region (~3100-3300 cm⁻¹) is characteristic of an N-H stretch, indicative of the proton on the triazole ring. A sharp, intense peak around 2240 cm⁻¹ is a definitive marker for the nitrile (C≡N) group. The fingerprint region (below 1600 cm⁻¹) will contain a series of absorptions corresponding to the stretching and bending vibrations of the triazole ring, including the C=N and C-N bonds. The presence of a band in the low-frequency region (below 700 cm⁻¹) would be consistent with the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a compound like this compound, high-resolution mass spectrometry (HRMS) would be ideal to confirm its elemental composition.

Experimental Protocol: ESI-MS Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this triazole derivative.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Data Acquisition:

-

The analysis would be performed on a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for high resolution).

-

The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

The mass spectrum is acquired in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

-

For positive ion mode, the expected molecular ion would be [M+H]⁺.

-

For negative ion mode, the expected molecular ion would be [M-H]⁻.

-

Tandem MS (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.

-

Predicted Mass Spectrometry Data

The molecular formula is C₃HBrN₄. The exact mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ⁷⁹Br). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

| Ion | Predicted m/z (for ⁷⁹Br isotope) | Interpretation |

| [M+H]⁺ | ~173.95 | Protonated molecular ion. |

| [M-H]⁻ | ~171.93 | Deprotonated molecular ion. |

| Fragment Ions (from [M+H]⁺) | ||

| ~94 | Loss of Br radical. | |

| ~146 | Loss of HCN (from the nitrile and a ring atom). | |

| ~118 | Loss of HCN and N₂. |

Interpretation of Mass Spectrometry Data

The primary goal of the MS analysis is to confirm the molecular weight. The observation of an ion cluster with m/z values corresponding to the protonated or deprotonated molecule, exhibiting the characteristic isotopic pattern of a single bromine atom, would be strong evidence for the compound's identity.

The fragmentation pattern observed in MS/MS experiments can further confirm the structure. Common fragmentation pathways for 1,2,4-triazoles include the loss of small neutral molecules like N₂ or HCN.[8] The loss of the bromine atom is also a likely fragmentation pathway. Analyzing these fragments allows for the piecing together of the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. While this guide presents predicted data based on established principles and analogous compounds, it lays out a clear and robust framework for any researcher, scientist, or drug development professional working with this or similar novel heterocyclic compounds. The combination of these techniques allows for the unambiguous determination of the molecular structure, ensuring the scientific integrity of any subsequent research or development activities.

References

-

Yang, M., Jiang, R., Mu, Y., Hong, Y., Wan, Y., Hou, J., & Tang, D. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. The Royal Society of Chemistry. Available at: [Link]

-

Ivaskevych, V., et al. (2022). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]

-

SpectraBase. (n.d.). 5-Bromo-2H-1,2,4-triazole-3-carboxamide. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Engineering and Applied Sciences.

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS#:1427475-12-4 | Chemsrc [chemsrc.com]

- 3. This compound,(CAS# 1427475-12-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. One moment, please... [ripublication.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

tautomers of 5-Bromo-1,2,4-triazole-3-carbonitrile

An In-Depth Technical Guide to the Tautomeric Landscape of 5-Bromo-1,2,4-triazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The functionality of these heterocycles is intrinsically linked to their prototropic tautomerism, a phenomenon that dictates molecular shape, hydrogen bonding capabilities, and ultimately, receptor-ligand interactions.[1][2] This guide provides a comprehensive technical analysis of the tautomeric forms of this compound, a molecule of interest for synthetic and medicinal chemistry. We will explore the structural possibilities of its annular tautomers, present a self-validating workflow combining experimental and computational methodologies for their characterization, and offer detailed protocols for researchers in the field. The integration of spectroscopic analysis with quantum chemical calculations provides a robust framework for unambiguously identifying and quantifying the predominant tautomeric forms in different states.

The Principle of Tautomerism in 1,2,4-Triazole Systems

Prototropic tautomerism in 1,2,4-triazoles involves the migration of a proton between the three nitrogen atoms of the heterocyclic ring.[1][3] This dynamic equilibrium results in three primary annular tautomers, designated as 1H, 2H, and 4H, based on the position of the mobile proton.[1][3]

While the unsubstituted 1,2,4-triazole predominantly exists as the 1H-tautomer, which is computationally shown to be the most stable form, the equilibrium can be significantly influenced by the electronic nature and position of substituents on the carbon atoms (C3 and C5).[3][4] Electron-withdrawing groups, such as the bromo and cyano moieties in the target molecule, can alter the electron density distribution within the triazole ring, thereby shifting the tautomeric preference.[3] Understanding this equilibrium is paramount, as different tautomers exhibit distinct physicochemical properties, affecting their ADME profiles and biological activity.[2]

For this compound, the tautomeric equilibrium can be visualized as follows:

Caption: Prototropic tautomeric equilibria for this compound.

An Integrated Workflow for Tautomer Characterization

To ensure the highest degree of scientific integrity, we propose a self-validating workflow that synergizes experimental evidence with theoretical predictions. This dual-pronged approach allows for the cross-verification of results, leading to a definitive structural assignment. The experimental arm provides real-world data on the molecule's behavior in solution and solid states, while the computational arm offers insights into the intrinsic stability and properties of each tautomer.

Caption: Integrated workflow for the definitive characterization of tautomers.

Experimental Characterization Protocols

Experimental techniques are indispensable for observing the actual state of the tautomeric equilibrium in a given medium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[3][5][6] The chemical shifts of nuclei, particularly ¹H, ¹³C, and ¹⁵N, are exquisitely sensitive to the local electronic environment, allowing for differentiation between tautomers.[1][7]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence the tautomeric equilibrium.[1]

-

Data Acquisition:

-

Acquire high-resolution ¹H NMR spectra to observe the N-H proton signal. Its chemical shift and integration are primary indicators of the major tautomer.

-

Acquire proton-decoupled ¹³C NMR spectra. The chemical shifts of the C3 and C5 carbons are diagnostic for the position of the double bonds and the protonated nitrogen.

-

Acquire ¹⁵N NMR spectra (if sensitivity allows, potentially using enriched material or long acquisition times). ¹⁵N chemical shifts provide the most direct evidence of the proton's location on the ring.

-

Perform 2D correlation experiments such as ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations, for instance, from the N-H proton to the ring carbons, confirming the structure.

-

-

Data Analysis: Compare the observed chemical shifts with established literature values for substituted 1,2,4-triazoles. The N-H proton in 1H-1,2,4-triazoles often appears at a different chemical shift compared to the N-H in 4H-tautomers.[3] The tautomer population can be quantified by integrating the respective signals if they are distinct and in slow exchange on the NMR timescale.[6]

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural data for the tautomeric form present in the solid state.[3] This method definitively determines bond lengths, bond angles, and the precise location of all atoms, including the tautomeric proton.

Step-by-Step Protocol:

-